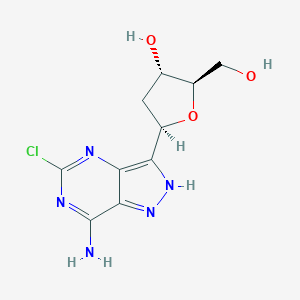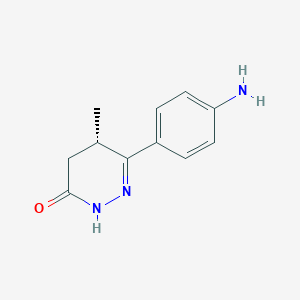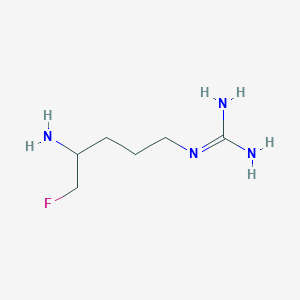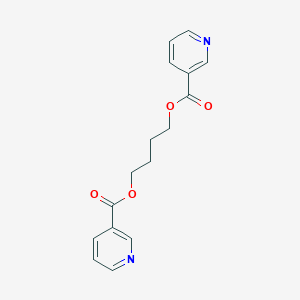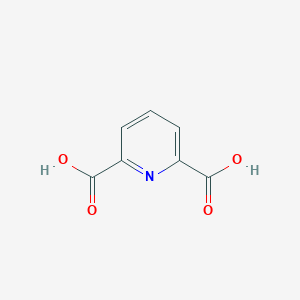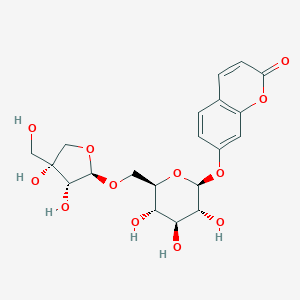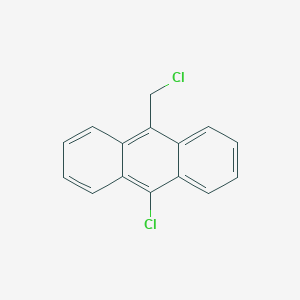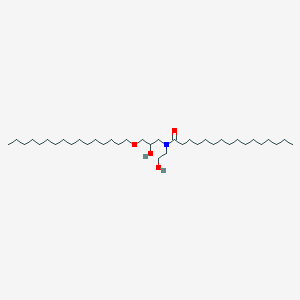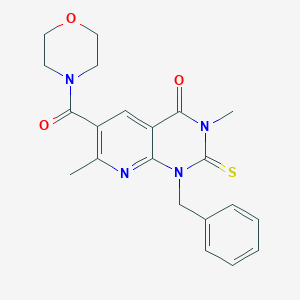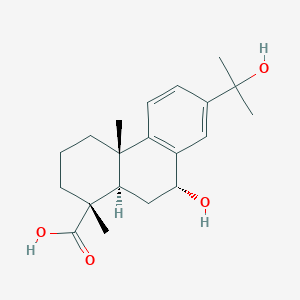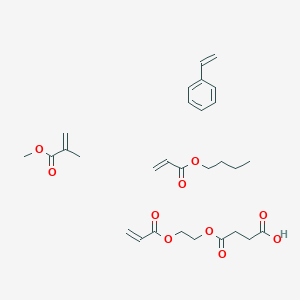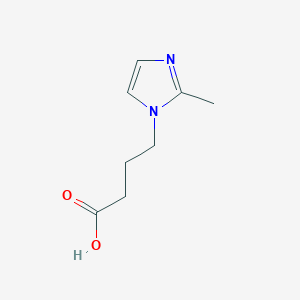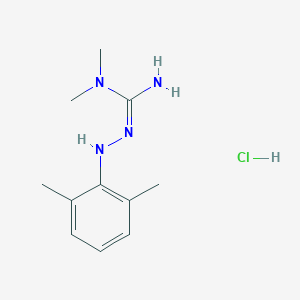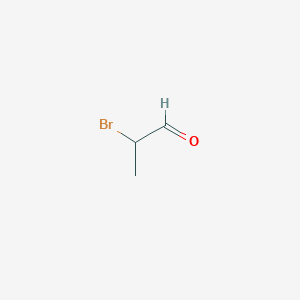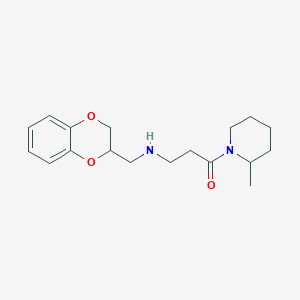
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone, commonly known as PMK-BMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cathinones, which are psychoactive substances that have stimulant properties.
Aplicaciones Científicas De Investigación
PMK-BMDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, PMK-BMDP has shown promising results in preclinical studies as a potential treatment for Parkinson's disease.
Mecanismo De Acción
PMK-BMDP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.
Efectos Bioquímicos Y Fisiológicos
PMK-BMDP has been shown to have various biochemical and physiological effects on the body. Studies have shown that PMK-BMDP increases heart rate, blood pressure, and body temperature. Additionally, PMK-BMDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMK-BMDP has several advantages for lab experiments, including its high potency and selectivity. Additionally, PMK-BMDP has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, PMK-BMDP has several limitations, including its potential for abuse and toxicity.
Direcciones Futuras
There are several future directions for research on PMK-BMDP. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, researchers are investigating the potential use of PMK-BMDP as a neuroprotective agent for Parkinson's disease. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
In conclusion, PMK-BMDP is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
Métodos De Síntesis
PMK-BMDP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing PMK-BMDP is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with formaldehyde and 2-methylpiperidine. The resulting product is then treated with hydrochloric acid to obtain PMK-BMDP.
Propiedades
Número CAS |
102071-87-4 |
|---|---|
Nombre del producto |
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone |
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3 |
Clave InChI |
ZHNLBPRYSWJOSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
SMILES canónico |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Sinónimos |
3-(7,10-dioxabicyclo[4.4.0]deca-1,3,5-trien-9-ylmethylamino)-1-(2-meth yl-1-piperidyl)propan-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



